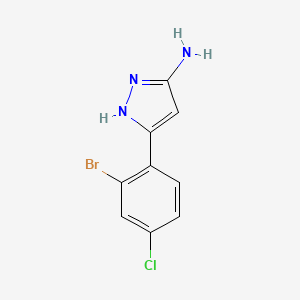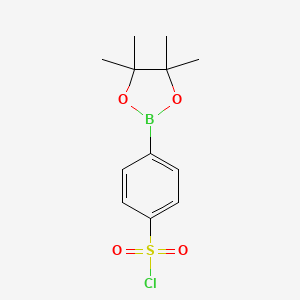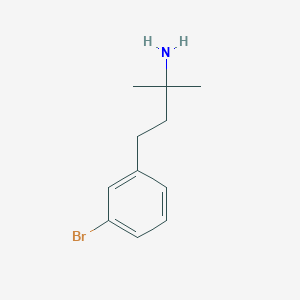
5-(2-Bromo-4-chlorophenyl)-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromo-4-chlorophenyl)-1h-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring attached to the pyrazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-chlorophenyl)-1h-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chloroaniline and ethyl acetoacetate.
Formation of Pyrazole Ring: The reaction between 2-bromo-4-chloroaniline and ethyl acetoacetate in the presence of a base such as sodium ethoxide leads to the formation of the pyrazole ring.
Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the 3-position of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromo-4-chlorophenyl)-1h-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can result in biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromo-4-chlorophenyl)-1h-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(2-Bromo-4-chlorophenyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-chlorophenol: A related compound with similar substituents but lacking the pyrazole ring.
2-Bromo-4-chlorophenyl-2-bromobutanoate: Another related compound used in similar types of reactions.
Uniqueness
5-(2-Bromo-4-chlorophenyl)-1h-pyrazol-3-amine is unique due to the presence of both bromo and chloro substituents on the phenyl ring and the pyrazole core. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H7BrClN3 |
|---|---|
Molekulargewicht |
272.53 g/mol |
IUPAC-Name |
5-(2-bromo-4-chlorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrClN3/c10-7-3-5(11)1-2-6(7)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI-Schlüssel |
UPMJEQDDKTULMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Br)C2=CC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13582237.png)



![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)



![5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13582281.png)



![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)
